molecular formula C27H28N4O6 B12475476 4-Nitrobenzyl glycylphenylalanylphenylalaninate

4-Nitrobenzyl glycylphenylalanylphenylalaninate

Cat. No.: B12475476
M. Wt: 504.5 g/mol
InChI Key: UBFDDOUHYRSPJJ-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, an aminoacetamido group, and phenylpropanamido groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.

Scientific Research Applications

(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate
  • **(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate

Uniqueness

The uniqueness of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C27H28N4O6

Molecular Weight

504.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H28N4O6/c28-17-25(32)29-23(15-19-7-3-1-4-8-19)26(33)30-24(16-20-9-5-2-6-10-20)27(34)37-18-21-11-13-22(14-12-21)31(35)36/h1-14,23-24H,15-18,28H2,(H,29,32)(H,30,33)

InChI Key

UBFDDOUHYRSPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CN

Origin of Product

United States

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